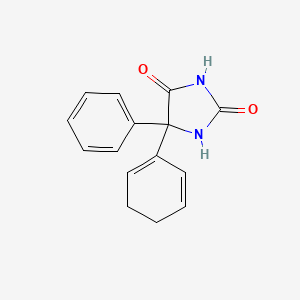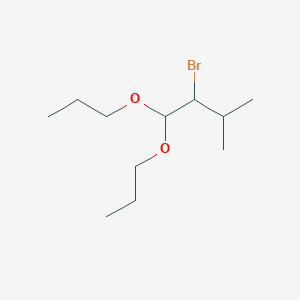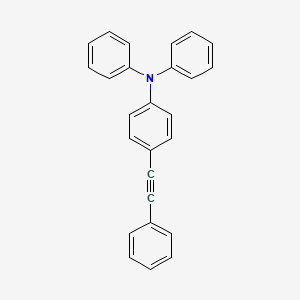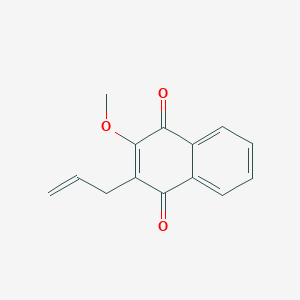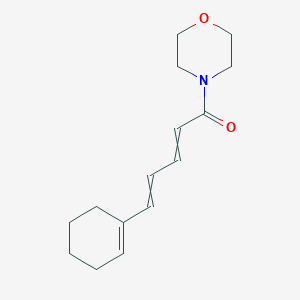
5-(Cyclohex-1-en-1-yl)-1-(morpholin-4-yl)penta-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclohex-1-en-1-yl)-1-(morpholin-4-yl)penta-2,4-dien-1-one is an organic compound that features a cyclohexene ring, a morpholine ring, and a conjugated penta-2,4-dien-1-one system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohex-1-en-1-yl)-1-(morpholin-4-yl)penta-2,4-dien-1-one typically involves the following steps:
Formation of the Cyclohexene Ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.
Introduction of the Morpholine Ring: Morpholine can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Formation of the Penta-2,4-dien-1-one System: This can be synthesized through aldol condensation reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the saturation of the double bonds in the penta-2,4-dien-1-one system.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may result in fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of novel materials with unique electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Studies: May be used as a probe or reagent in biochemical assays.
Industry
Polymer Science: Possible use in the synthesis of polymers with specific properties.
Chemical Manufacturing: Intermediate in the production of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 5-(Cyclohex-1-en-1-yl)-1-(morpholin-4-yl)penta-2,4-dien-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The conjugated system may also play a role in its electronic properties, influencing its behavior in materials science applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene Derivatives: Compounds with similar cyclohexene rings.
Morpholine Derivatives: Compounds containing the morpholine ring.
Conjugated Dienones: Compounds with similar conjugated systems.
Uniqueness
5-(Cyclohex-1-en-1-yl)-1-(morpholin-4-yl)penta-2,4-dien-1-one is unique due to the combination of these structural features, which may confer distinct chemical and physical properties compared to other compounds.
Eigenschaften
CAS-Nummer |
110204-31-4 |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
5-(cyclohexen-1-yl)-1-morpholin-4-ylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C15H21NO2/c17-15(16-10-12-18-13-11-16)9-5-4-8-14-6-2-1-3-7-14/h4-6,8-9H,1-3,7,10-13H2 |
InChI-Schlüssel |
IUAPXWMBVQRLMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)C=CC=CC(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



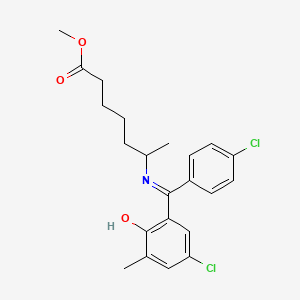

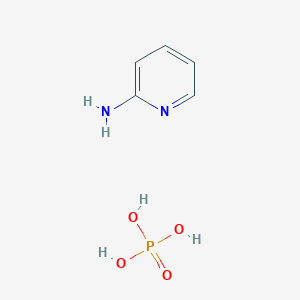
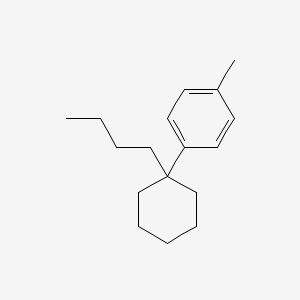

![1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14335812.png)
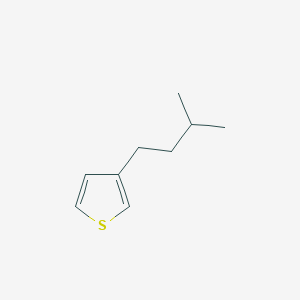
![Benzene, [2-[(2-chloroethyl)thio]ethyl]-](/img/structure/B14335823.png)

